molecular formula C14H11F3N2O5S B1412351 N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858250-61-9

N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Cat. No.: B1412351
CAS No.: 1858250-61-9
M. Wt: 376.31 g/mol
InChI Key: DDEDEGDJXSXOOG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide (C₁₄H₁₁F₃N₂O₅S) features a bifurcated aromatic system connected via an ether linkage. The primary benzene ring is substituted with a sulfonamide group (–SO₂NHCH₃) at the para position, while the secondary phenoxy ring contains a nitro (–NO₂) group at the 4-position and a trifluoromethyl (–CF₃) group at the 2-position.

The molecular weight is 376.31 g/mol, with a planar sulfonamide moiety contributing to conformational rigidity. X-ray crystallographic data for analogous sulfonamides (e.g., 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) reveal synclinal conformations between the sulfonamide sulfur and adjacent aromatic rings, stabilized by intramolecular C–H⋯O interactions. Dihedral angles between the two benzene rings typically range from 75° to 90°, minimizing steric clashes between the nitro and trifluoromethyl groups.

Table 1: Key bond lengths and angles

Parameter Value (Å or °) Source
S–O bond 1.43–1.45
C–F bond (CF₃) 1.33–1.35
N–S–O angle 106–110°

The trifluoromethyl group induces significant electron-withdrawing effects, polarizing the adjacent nitro group and enhancing the electrophilic character of the aromatic system.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆):
    • Aromatic protons: δ 8.25 (d, J = 8.7 Hz, 2H, nitro-substituted ring), 7.85 (d, J = 8.7 Hz, 2H, sulfonamide ring), 7.50 (s, 1H, CF₃-adjacent proton).

      – N–CH₃ singlet: δ 2.98 (s, 3H).
  • ¹³C NMR :
    – CF₃ carbon: δ 122.5 (q, J = 270 Hz).
    – Sulfonamide sulfur-adjacent carbon: δ 142.3.

Infrared Spectroscopy (IR):

  • Strong absorptions at:
    – 1345 cm⁻¹ and 1160 cm⁻¹ (asymmetric/symmetric S=O stretching).
    – 1525 cm⁻¹ and 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching).
    – 1120 cm⁻¹ (C–F stretching).

Mass Spectrometry (MS):

  • ESI-HRMS: m/z 376.31 [M+H]⁺ (calculated for C₁₄H₁₁F₃N₂O₅S).
  • Fragmentation peaks at m/z 330 (loss of NO₂) and 285 (loss of CF₃).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

Electrostatic Potential Map:

  • High electron density at nitro and sulfonamide oxygen atoms, with localized positive charge on the sulfur atom.
  • The trifluoromethyl group creates a region of negative electrostatic potential (-0.25 e) adjacent to the nitro group.

Frontier Molecular Orbitals:

  • HOMO (-6.8 eV): Localized on the sulfonamide benzene ring and oxygen lone pairs.
  • LUMO (-2.1 eV): Dominated by the nitro group’s π* orbitals.
  • Energy gap (ΔE = 4.7 eV) indicates moderate reactivity, consistent with electrophilic substitution trends.

Molecular Docking:

  • In silico studies with cyclooxygenase-2 (COX-2) show binding affinity (-9.2 kcal/mol) via hydrogen bonds between sulfonamide oxygens and Arg120/His90 residues. The trifluoromethyl group occupies a hydrophobic pocket lined by Val523 and Leu352.

Table 2: Computational parameters

Parameter Value Method
Dipole moment 5.2 Debye DFT/B3LYP
Polarizability 32.7 ų HF/6-31G(d)
HOMO-LUMO gap 4.7 eV TD-DFT

Properties

IUPAC Name

N-methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O5S/c1-18-25(22,23)11-5-3-10(4-6-11)24-13-7-2-9(19(20)21)8-12(13)14(15,16)17/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEDEGDJXSXOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with N-methylbenzenesulfonamide under specific conditions to form the desired compound . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-4-[4-amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide, while substitution reactions can produce various phenoxy derivatives .

Scientific Research Applications

Nonsteroidal Progesterone Receptor Antagonists

Recent studies have identified derivatives of N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide as promising nonsteroidal progesterone receptor antagonists. These compounds exhibit high binding affinity for the progesterone receptor, making them candidates for treating conditions such as:

  • Uterine Leiomyoma
  • Endometriosis
  • Breast Cancer
  • Psychiatric Disorders

The structure of these sulfonamide derivatives allows them to inhibit the active conformation of the progesterone receptor, which is crucial for their antagonistic activity .

Treatment of Hyperuricemia and Gout

Another significant application of this compound is in the treatment of hyperuricemia and gout. Research indicates that certain derivatives can effectively inhibit uric acid uptake, thereby reducing serum uric acid levels. This property is particularly beneficial for patients suffering from gout, which affects millions worldwide. The following table summarizes the inhibitory effects of various compounds related to this class:

CompoundIC50 (nM)
Benzbromarone407
Compound 14
Compound 21
Compound 39
Compound 4110

The lower the IC50 value, the more potent the compound is at inhibiting uric acid transport .

Structure-Activity Relationship Studies

The structural characteristics of this compound are crucial in determining its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target receptors. Research has shown that modifications to the sulfonamide moiety can lead to variations in potency and selectivity against different receptors .

Mechanism of Action

The mechanism of action of N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage . The sulfonamide group can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Impact: The 2-(trifluoromethyl) group in the phenoxy ring enhances hydrophobicity and metabolic resistance, similar to trifluoromethylpyridinyl analogues in .
  • Heterocyclic vs. Aromatic Substituents: Pyridinyloxy substituents (e.g., in ) may offer better solubility than purely aromatic systems due to nitrogen’s polarity, but nitro-containing phenoxy groups (as in the target) could exhibit stronger electrophilic reactivity .

Spectroscopic and Analytical Data

  • NMR : The target compound’s ¹³C NMR would likely show deshielded aromatic carbons near nitro and trifluoromethyl groups, analogous to δ 152.7–169.8 ppm in for nitro-containing sulfonamides .
  • Mass Spectrometry : HRMS data for the target compound would align with analogues like the compound in (calculated/found m/z 516.1234/516.1242), with deviations <1 ppm confirming purity .
  • Thermal Properties : The melting point of the target compound is expected to exceed 80–82°C (cf. ) due to stronger intermolecular forces from nitro and trifluoromethyl groups .

Biological Activity

N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from diverse research findings.

  • Molecular Formula : C14H12F3N3O4S
  • Molecular Weight : 367.32 g/mol
  • CAS Number : 89976-12-5

Biological Activity Overview

The compound exhibits various biological activities, including antibacterial, antitubercular, and anticancer properties. Its structure allows it to interact with multiple biological targets, making it a candidate for further drug development.

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound demonstrate significant antibacterial activity. For instance, compounds with similar sulfonamide structures have been reported to outperform traditional antibiotics like ampicillin and streptomycin against various bacterial strains, including Staphylococcus aureus .

Antitubercular Activity

In vitro evaluations have indicated that related compounds possess potent antitubercular activity against Mycobacterium tuberculosis. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against both standard and rifampicin-resistant strains . The structure-activity relationship (SAR) studies suggest that modifications in the phenoxy and sulfonamide moieties can enhance efficacy .

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial properties of thiazole-based sulfonamides found that certain derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating potential dual activity as both antibacterial and anticancer agents .

CompoundTarget BacteriaIC50 (μg/mL)
Compound AS. aureus0.012
Compound BE. coli0.008

Study 2: Antitubercular Evaluation

In another investigation focusing on antitubercular activity, a derivative of the compound was tested against multiple strains of M. tuberculosis. The results are summarized below:

CompoundStrainMIC (μg/mL)
Compound XH37Rv4
Compound YRifampicin-resistant32

These findings underscore the potential of sulfonamide derivatives in treating resistant strains of tuberculosis .

Safety Profile

Safety assessments indicate that this compound exhibits a favorable safety profile in vitro. Testing on Vero cell lines revealed no significant cytotoxicity at therapeutic concentrations, suggesting its viability as a lead compound for further development .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a nitro-substituted trifluoromethylphenol derivative with a methylbenzenesulfonamide precursor. Key steps include:

  • Reagent Selection : Use ethyl acetate as a solvent for efficient mixing and controlled precipitation .
  • Temperature Control : Reflux conditions (e.g., 2 hours at 80°C) ensure complete reaction while minimizing side products .
  • Purification : Cold ethyl acetate washes and recrystallization from ethyl acetate-water mixtures improve purity (>95%) .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis .

Q. How can researchers structurally characterize this compound to confirm its identity?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify substituent positions and trifluoromethyl group integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 326.29 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions (e.g., amino group geometry) for structural validation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Assay Design :

  • Receptor Binding : Use radioligand displacement assays (e.g., beta-3 adrenergic receptor, EC50_{50} determination) with selectivity profiling against related subtypes .
  • Enzyme Inhibition : Test kinase inhibition (e.g., receptor tyrosine kinases) via fluorescence-based assays, comparing IC50_{50} values to reference inhibitors .
  • Cytotoxicity : Employ cell viability assays (e.g., CCK-8) in cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Strategies :

  • Bioavailability Enhancement : Formulate as a sodium carboxymethylcellulose (CMC-Na) suspension for oral administration, balancing solubility and stability .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
  • In Vivo Testing : Use rodent models to measure oral bioavailability and half-life, adjusting doses based on plasma concentration-time curves .

Q. What experimental approaches resolve contradictions in bioactivity data across different studies?

  • Troubleshooting :

  • Impurity Profiling : Isolate and characterize synthetic byproducts (e.g., via preparative HPLC) to rule out interference from contaminants .
  • Assay Variability : Standardize cell lines (e.g., HUVECs for angiogenesis studies) and normalize data to internal controls (e.g., β-actin) .
  • Structural Confirmation : Re-analyze bioactive batches using X-ray crystallography to confirm no polymorphic variations exist .

Q. How does crystallographic data inform the compound’s interaction with biological targets?

  • Applications :

  • Active Site Mapping : Co-crystallize the compound with target enzymes (e.g., kinases) to identify hydrogen-bonding and hydrophobic interactions .
  • Conformational Analysis : Compare crystal structures of analogs (e.g., 4-methoxyphenyl derivatives) to optimize steric and electronic complementarity .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Experimental Design :

  • Molecular Docking : Use software like AutoDock to predict binding poses against homology models of targets (e.g., beta-3 receptors) .
  • Pathway Analysis : Perform transcriptomics (RNA-seq) on treated cells to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Kinetic Studies : Measure time-dependent inhibition of enzymes (e.g., COX-2) to distinguish competitive vs. non-competitive mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Reactant of Route 2
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N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.